Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate
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Overview
Description
Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate: is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. For Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate, a common synthetic route includes the reaction of 4-(dimethylamino)acetophenone with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is often carried out in the presence of a catalyst such as iodine or a transition metal to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs continuous flow reactors to ensure consistent quality and high yield. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup . Additionally, solvent-free conditions and microwave-assisted synthesis are gaining popularity due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles .
Scientific Research Applications
Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-(dimethylamino)pyrazole
- 3,5-Dimethyl-4-(dimethylamino)pyrazole
- 4-(Dimethylamino)-1-methyl-3-(trifluoromethyl)pyrazole
Uniqueness
Pyrazole, 4-(dimethylamino)-1-methyl-3-phenyl-, sulfate stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, while the phenyl group contributes to its stability and biological activity .
Properties
CAS No. |
91857-54-4 |
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Molecular Formula |
C12H17N3O4S |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
sulfuric acid;N,N,1-trimethyl-3-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3.H2O4S/c1-14(2)11-9-15(3)13-12(11)10-7-5-4-6-8-10;1-5(2,3)4/h4-9H,1-3H3;(H2,1,2,3,4) |
InChI Key |
CKNIHRBTTSQDLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)N(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
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